molecular formula C19H13BrN4OS B2397489 N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide CAS No. 691884-01-2

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide

Numéro de catalogue: B2397489
Numéro CAS: 691884-01-2
Poids moléculaire: 425.3
Clé InChI: HAOLAWAWXBCDNB-CIAFOILYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(1E)-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is a Schiff base derivative featuring an imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group at position 6 and a benzohydrazide moiety at position 3. Its synthesis typically involves condensation of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde with benzohydrazide under acidic or catalytic conditions .

Propriétés

IUPAC Name

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLAWAWXBCDNB-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb. Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis. The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.

Result of Action

The compound has shown significant activity against Mtb. Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra. These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.

Activité Biologique

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide, a compound characterized by its complex structure and potential biological activity, has garnered attention in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

The molecular formula of N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is C19H13BrN4OSC_{19}H_{13}BrN_{4}OS, with a molecular weight of approximately 425.3 g/mol. The compound features a bromophenyl group attached to an imidazo-thiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H13BrN4OS
Molecular Weight425.3 g/mol
Density1.55 ± 0.1 g/cm³
pKa10.69 ± 0.46

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial properties. For instance, N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide was evaluated for its antimicrobial efficacy against various bacterial strains.

A study published in December 2024 demonstrated that certain synthesized derivatives showed high selective inhibitory activity against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for the most effective compounds . These findings suggest that the compound may serve as a valuable lead in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide exhibits varying degrees of cytotoxicity against human tumor cell lines. For example, derivatives were found to be more effective than conventional chemotherapeutics like Paclitaxel against gastric adenocarcinoma cells (MKN-45) .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on imidazo-thiazole derivatives, it was found that certain compounds induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells. This highlights the potential of N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide as a dual-action agent capable of targeting cancer cells selectively.

Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the bromophenyl group could enhance its efficacy further.

The exact mechanism through which N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve disruption of bacterial cell wall synthesis and induction of oxidative stress in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.25 µg/mL
CytotoxicityEffective against MKN-45 cells
Apoptosis InductionSignificant in cancer models

Comparaison Avec Des Composés Similaires

The imidazo[2,1-b]thiazole scaffold is a versatile pharmacophore, and modifications at the C-5 position significantly influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties
Compound ID Substituent at C-5 Position Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
Target Compound Benzohydrazide 451.3 (calculated) Not reported Not reported 4-Bromophenyl at C-6; hydrazone linkage
6a () N,N-Dimethylmethanamine 385.4 Not reported Not reported 4-(Methylsulfonyl)phenyl at C-6; amine group
12h () 2-(4-(1-Hydroxycyclohexyl)-1H-triazol-1-yl)acetamide 566.5 165–166 26 Hydroxycyclohexyl-triazole hybrid
12i () 2-(4-(3-Hydroxypropyl)-1H-triazol-1-yl)acetamide 510.5 169–170 82 Hydroxypropyl-triazole moiety
CAS 691887-87-3 () 4-(Trifluoromethyl)benzohydrazide 493.3 Not reported Not reported Trifluoromethyl substitution

Key Observations :

  • Substituent Bulk and Polarity : The target compound’s benzohydrazide group introduces moderate polarity, contrasting with the hydrophobic trifluoromethyl group in CAS 691887-87-3 and the polar hydroxypropyl-triazole in 12i.
  • Synthetic Accessibility : Yields for analogs vary widely (26–82%), with bulkier substituents (e.g., 12h) showing lower yields due to steric hindrance .

Key Observations :

  • COX-2 Inhibition : Compound 6a, with an N,N-dimethylmethanamine group, exhibits exceptional COX-2 inhibition (IC50 = 0.08 µM) and selectivity, highlighting the importance of small, basic substituents at C-5 . The target compound’s benzohydrazide group may enhance hydrogen bonding but could reduce selectivity due to increased bulk.
  • Antimicrobial Potential: Thiazolidinedione analogs () show broad-spectrum antimicrobial activity, suggesting that the imidazo[2,1-b]thiazole core itself contributes to this activity. The target compound’s hydrazone linkage may further modulate such effects .
  • IDO1 Modulation : Compounds 12h–12k were screened for IDO1 inhibition, but quantitative data are lacking. The hydroxypropyl-triazole in 12i (82% yield) may improve solubility for in vivo applications .
Molecular Docking and Binding Interactions
  • 6a (COX-2) : Docking studies reveal that the N,N-dimethyl group fits into a hydrophobic pocket of COX-2, while the methylsulfonylphenyl moiety stabilizes the complex via π-π stacking .
  • Target Compound (Hypothetical) : The benzohydrazide group could form hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2), but steric clashes might reduce potency compared to 6a.

Q & A

Q. What are the common synthetic routes for synthesizing N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:
  • Schiff base formation : Condensation of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide with benzaldehyde derivatives under reflux in ethanol or pyridine.
  • Cyclization : Use of thioglycolic acid as a cyclizing agent under reflux (18–23 hours) to form imidazolidone derivatives .
  • Critical parameters include solvent choice (e.g., dry pyridine), temperature control (80–100°C), and TLC monitoring for reaction completion .

Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=N imine stretch at 1641–1647 cm⁻¹, C-S at 773–777 cm⁻¹, and C-Br at 644–698 cm⁻¹) .
  • NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 6.3–8.2 ppm) and imine protons (δ 7.1–7.4 ppm), while 13C NMR verifies aromatic carbons (δ 114–148 ppm) and Schiff base C=N (δ 132–135 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight via [M+H]+ peaks .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
  • Pharmacological Studies : Evaluated for antimicrobial, anticancer, and antioxidant properties using in vitro assays (e.g., DPPH radical scavenging) .
  • Chemical Intermediate : Serves as a precursor for synthesizing imidazolidone and thiadiazole derivatives via functional group modifications .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate Schiff base formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in pyridine improves cyclization efficiency .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes by-products .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular geometry.
  • Computational Analysis : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental NMR data .
  • Solvent Effects : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on peak splitting .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulates binding affinities with proteins (e.g., kinases) using software like AutoDock Vina. For example, imine and bromophenyl groups show π-π stacking with active sites .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Crystallography : Resolves 3D atomic arrangements to identify critical binding motifs (e.g., halogen bonding via bromine) .

Q. How can researchers address low reproducibility in biological activity assays?

  • Methodological Answer :
  • Dose-Response Curves : Use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) to minimize solvent interference.
  • Cell Line Validation : Ensure consistent passage numbers and viability (e.g., >90% via trypan blue exclusion) for cytotoxicity assays .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates (n ≥ 3) .

Data Contradiction Analysis

Q. How to interpret conflicting results in antioxidant activity studies (e.g., DPPH vs. ABTS assays)?

  • Methodological Answer :
  • Mechanistic Differences : DPPH detects hydrogen atom transfer, while ABTS measures electron transfer. Cross-validate with ORAC assays for comprehensive profiling .
  • Redox Interferences : Remove trace metals (e.g., Fe³⁺) via chelating agents (e.g., EDTA) to avoid false positives.
  • Concentration Gradients : Test IC₅₀ values across 5–6 logarithmic dilutions to account for non-linear dose responses .

Methodological Tables

Q. Table 1: Key Spectral Peaks for Structural Confirmation

Functional GroupFT-IR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
C=N (Imine)1641–16477.1–7.4 (s, 1H)132–135
C-Br644–698121–123
C-S773–777

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reflux Time18–23 hours↑↑ (70–80%)
SolventPyridine or DMF↑↑
CatalystTriethylamine (0.1 eq)↑ (15% boost)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.